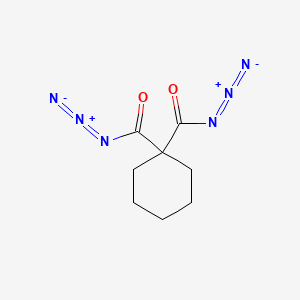
Cyclohexane-1,1-dicarbonyl diazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexane-1,1-dicarbonyl diazide is an organic compound characterized by the presence of two azide groups attached to a cyclohexane ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic processes.
准备方法
Synthetic Routes and Reaction Conditions: Cyclohexane-1,1-dicarbonyl diazide can be synthesized through the reaction of cyclohexane-1,1-dicarboxylic acid with sodium azide in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under mild conditions, with the azide groups being introduced via nucleophilic substitution .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory settings. The scalability of the reaction depends on the availability of starting materials and the efficiency of the reaction process.
化学反应分析
Types of Reactions: Cyclohexane-1,1-dicarbonyl diazide undergoes various chemical reactions, including:
Substitution Reactions: The azide groups can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azide groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Cycloaddition Reactions: The azide groups can participate in cycloaddition reactions, forming triazoles in the presence of alkynes.
Common Reagents and Conditions:
Substitution: Sodium azide, thionyl chloride.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Cycloaddition: Copper(I) catalysts for click chemistry reactions.
Major Products:
Substitution: Various substituted cyclohexane derivatives.
Reduction: Cyclohexane-1,1-diamine.
Cycloaddition: Cyclohexane-1,1-dicarbonyl triazoles.
科学研究应用
Cyclohexane-1,1-dicarbonyl diazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of azide-based bioorthogonal chemistry, which allows for the labeling and tracking of biomolecules in living systems.
Medicine: Potential use in drug development, particularly in the design of prodrugs that release active compounds upon reduction of the azide groups.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of cyclohexane-1,1-dicarbonyl diazide primarily involves the reactivity of the azide groups. These groups can undergo nucleophilic substitution, reduction, or cycloaddition, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and the nature of the substituents introduced during the process .
相似化合物的比较
Cyclohexane-1,1-dicarboxylic acid: The parent compound from which cyclohexane-1,1-dicarbonyl diazide is derived.
Cyclohexane-1,1-dicarbonyl dichloride: Another derivative with chlorine atoms instead of azide groups.
Cyclohexane-1,3-dione derivatives: Compounds with similar cyclohexane rings but different functional groups.
Uniqueness: this compound is unique due to the presence of two azide groups, which impart distinct reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo various reactions, including cycloaddition and reduction, sets it apart from other cyclohexane derivatives .
属性
CAS 编号 |
144817-17-4 |
|---|---|
分子式 |
C8H10N6O2 |
分子量 |
222.20 g/mol |
IUPAC 名称 |
cyclohexane-1,1-dicarbonyl azide |
InChI |
InChI=1S/C8H10N6O2/c9-13-11-6(15)8(7(16)12-14-10)4-2-1-3-5-8/h1-5H2 |
InChI 键 |
KNSYHHMBTFKAGJ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)(C(=O)N=[N+]=[N-])C(=O)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R,4R)-4-(Thiophen-2-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one](/img/structure/B12545784.png)
![Benzonitrile, 4-[[(4-bromophenyl)imino]methyl]-](/img/structure/B12545797.png)
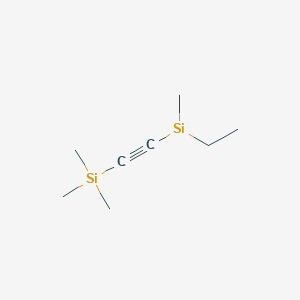
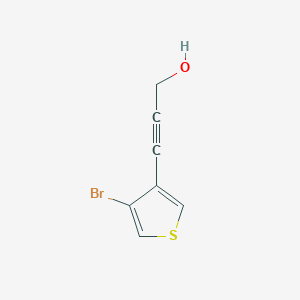

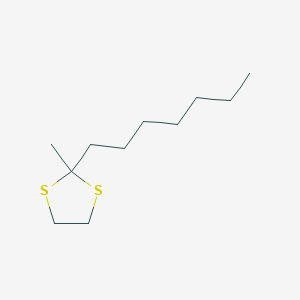
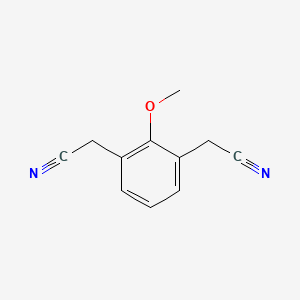
![N-[1-(6-acetylpyridin-2-yl)ethylideneamino]pyridine-3-carboxamide](/img/structure/B12545842.png)
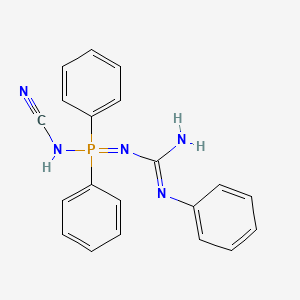
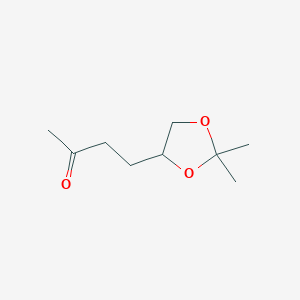
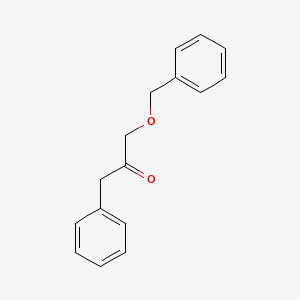
![Benzene, [[[(1R,2R)-2-phenylcyclopropyl]methoxy]methyl]-](/img/structure/B12545876.png)


